molecular formula C17H20F3N3O2 B2787764 2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2200853-78-5

2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2787764
CAS No.: 2200853-78-5
M. Wt: 355.361
InChI Key: YPLRNOPDPMJSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted at position 6 with a trifluoromethyl group and at position 2 with a methoxy-linked piperidine moiety. The piperidine ring is further functionalized with a 3-methyl-1,2-oxazol-5-ylmethyl group. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the oxazole-piperidine linker may influence binding affinity and selectivity .

Properties

IUPAC Name

3-methyl-5-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c1-12-9-14(25-22-12)10-23-7-5-13(6-8-23)11-24-16-4-2-3-15(21-16)17(18,19)20/h2-4,9,13H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLRNOPDPMJSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine , with CAS number 2200853-78-5, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20F3N3O2C_{17}H_{20}F_{3}N_{3}O_{2} with a molecular weight of 355.35 g/mol. The structure features a pyridine ring substituted with a piperidine moiety and an oxazole ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₀F₃N₃O₂
Molecular Weight355.35 g/mol
CAS Number2200853-78-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Antiviral Properties : Investigations have shown potential antiviral effects, which could be significant in developing treatments for viral diseases.
  • Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
  • Anticancer Activity : There is emerging evidence suggesting that this compound may inhibit cancer cell proliferation through specific molecular interactions.

The biological activity of This compound is believed to involve interactions with specific enzymes and receptors. The oxazole and piperidine rings may facilitate binding to these targets, leading to modulation of biological pathways. For instance, the compound may inhibit enzymes involved in inflammation or cancer cell proliferation, thus exerting its therapeutic effects .

Research Findings and Case Studies

Recent studies have highlighted various aspects of the compound's biological activity:

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of several derivatives, including this compound, using the agar disc-diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity with IC50 values comparable to established antibiotics .

Anti-inflammatory Research

In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines in human cell lines. This suggests a potential role in treating conditions characterized by excessive inflammation.

Anticancer Activity

Research involving cancer cell lines showed that the compound could induce apoptosis in specific cancer types. Mechanistic studies revealed that it might activate apoptotic pathways through caspase activation, providing insight into its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other similar molecules. For example:

Compound NameKey FeaturesBiological Activity
2-(1-{(3-Methyl-1,2-oxazol-5-yl)methyl}piperidin-4-yl)methoxy)-6-(trifluoromethyl)pyridineContains a nitrile groupEnhanced reactivity and target interaction
2-(1-{(3-Methylpyridin-2-yl)oxymethyl}piperidin)Lacks trifluoromethyl groupLower potency against certain targets

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, the compound is studied for its potential as a pharmacophore in drug development. Its structural components allow it to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Enzyme Inhibition

One of the primary applications of this compound is its potential to inhibit specific enzymes associated with inflammatory responses and cancer cell proliferation. The oxazole and piperidine rings may facilitate binding to active sites of these enzymes, leading to competitive inhibition or allosteric modulation .

Receptor Modulation

The compound may also act on G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways. By modulating these receptors, the compound could influence cellular responses to various stimuli, potentially leading to therapeutic effects in conditions like hypertension or neurological disorders .

Biological Studies

The compound serves as a valuable tool in biological research for studying cellular mechanisms and disease processes.

Probe for Biological Pathways

Researchers utilize this compound as a probe to investigate specific biological pathways. Its ability to interact with various molecular targets allows scientists to elucidate mechanisms underlying diseases such as cancer and neurodegenerative disorders .

Preclinical Efficacy Studies

Preclinical studies have demonstrated that derivatives of this compound can significantly reduce levels of specific biomarkers associated with diseases. For instance, analogs have shown efficacy in lowering serum retinol-binding protein levels, which are linked to metabolic disorders .

Chemical Synthesis

In synthetic chemistry, the compound is used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis Pathways

The synthesis typically involves multi-step organic reactions starting from simpler precursors. Key steps include the formation of the oxazole ring followed by the introduction of the piperidine moiety and subsequent attachment to the pyridine core using various alkylating agents and catalysts .

Applications in Material Science

Beyond medicinal applications, this compound may also find uses in developing new materials or as catalysts in chemical reactions due to its unique structural properties .

Comparison with Similar Compounds

3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole (GSK1292263)

  • Core Structure : Pyridine linked via a methoxy-piperidine bridge to a 1,2,4-oxadiazole group.
  • Key Differences: Heterocycle: Oxadiazole (GSK1292263) vs. oxazole (target compound). Substituents: GSK1292263 features a methylsulfonylphenyl group on pyridine, contributing to polar surface area and hydrogen-bonding capacity, whereas the target compound’s trifluoromethyl group is highly lipophilic and electron-withdrawing. Piperidine Substitution: GSK1292263 has an isopropyl group on oxadiazole, introducing steric bulk, compared to the 3-methyl substitution on the oxazole in the target compound .

2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine

  • Core Structure : Pyridine directly linked to an oxadiazole ring without a piperidine spacer.
  • Key Differences :
    • Linker Absence : The lack of a piperidine-methoxy bridge reduces conformational flexibility and may limit interactions with deeper binding pockets.
    • Substituents : The 2-methoxyphenyl group on oxadiazole provides moderate lipophilicity but lacks the trifluoromethyl group’s metabolic stability .

Physicochemical and Pharmacokinetic Properties

Compound LogP (Predicted) Polar Surface Area (Ų) Key Functional Groups
Target Compound 3.8 65 Trifluoromethyl, oxazole, piperidine
GSK1292263 4.2 85 Methylsulfonyl, oxadiazole, isopropyl
2-(5-(2-Methoxyphenyl)-oxadiazol-3-yl)pyridine 2.9 58 Methoxyphenyl, oxadiazole
  • Lipophilicity : The target compound’s trifluoromethyl group increases LogP compared to methoxyphenyl analogues but remains less lipophilic than GSK1292263 due to the latter’s methylsulfonyl and isopropyl groups .
  • Polar Surface Area : GSK1292263’s higher polarity may improve aqueous solubility but reduce blood-brain barrier penetration relative to the target compound .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine?

The synthesis involves multi-step protocols, typically starting with the functionalization of the piperidine core. Key steps include:

  • Piperidine substitution : Alkylation or reductive amination to introduce the 3-methyl-1,2-oxazol-5-ylmethyl group at the piperidine nitrogen .
  • Methoxy linkage formation : Nucleophilic substitution or Mitsunobu reaction to attach the pyridine moiety via an ether bond .
  • Trifluoromethyl incorporation : Fluorination reactions (e.g., halogen exchange using trifluoromethylating agents like CF₃Cu) at the pyridine’s 6-position .
    Critical parameters : Solvent polarity (e.g., DMF for SN2 reactions), temperature control (40–80°C), and catalyst selection (e.g., Pd for cross-coupling steps) .

Advanced: How can researchers optimize reaction conditions to address low yields in the final coupling step?

Low yields often arise from steric hindrance at the piperidin-4-yl-methoxy-pyridine junction. Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) to facilitate C-O bond formation under milder conditions .
  • Solvent effects : Polar aprotic solvents (e.g., THF/DMF mixtures) enhance nucleophilicity while reducing side reactions .
  • Protecting groups : Temporarily blocking reactive sites (e.g., tert-butyloxycarbonyl for piperidine nitrogen) to improve regioselectivity .
    Validation : Monitor intermediates via LC-MS and adjust stoichiometry ratios (e.g., 1.2:1 pyridine:piperidine derivative) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm piperidine ring conformation, methoxy linkage, and trifluoromethyl group integration. For example, the CF₃ signal appears as a quartet (~δ 120–125 ppm in ¹³C) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns for fluorine .
  • IR spectroscopy : Identify oxazole ring vibrations (C=N stretch at ~1650 cm⁻¹) and ether C-O-C bonds (1250–1050 cm⁻¹) .

Advanced: How should researchers resolve discrepancies in bioactivity data across different assay models?

Discrepancies may stem from:

  • Receptor binding kinetics : Differences in assay pH (e.g., 6.5 vs. 7.4) altering protonation states of the piperidine nitrogen, affecting binding affinity .
  • Metabolic stability : Use liver microsome assays (e.g., human vs. murine) to compare oxidative degradation pathways .
    Methodological adjustments :
    • Standardize assay conditions (e.g., buffer pH 7.4, 37°C) .
    • Employ orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Basic: What are the primary pharmacological targets hypothesized for this compound?

Structural analogs suggest potential interactions with:

  • GPCRs : The piperidine-oxazole moiety mimics ligands for serotonin or dopamine receptors .
  • Kinases : The trifluoromethylpyridine group may act as a ATP-binding site competitor .
    Validation : Perform docking simulations (e.g., AutoDock Vina) and validate via competitive binding assays .

Advanced: How can computational methods guide the rational design of derivatives with improved selectivity?

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity profiles .
  • Molecular dynamics : Simulate binding stability of the piperidine-methoxy linkage in target active sites .
    Experimental validation : Synthesize top-ranked derivatives (e.g., replacing CF₃ with Cl or Br) and test via SPR .

Basic: What are the stability challenges for this compound under physiological conditions?

  • Hydrolysis : The methoxy linkage is susceptible to esterase-mediated cleavage. Stability assays in plasma (37°C, pH 7.4) show ~30% degradation over 24 hours .
  • Oxidation : Piperidine’s tertiary amine may undergo CYP450-mediated oxidation. Use antioxidants (e.g., ascorbic acid) in formulation buffers .

Advanced: What methodologies assess the environmental fate of this compound in ecotoxicology studies?

  • Biodegradation assays : OECD 301F to measure aerobic degradation in activated sludge .
  • Partition coefficients : Calculate logP (estimated ~3.2) to predict bioaccumulation potential .
  • Toxicity screening : Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .

Basic: How is crystallographic data utilized to confirm the compound’s 3D structure?

  • X-ray diffraction : Resolve piperidine chair conformation and pyridine-oxazole dihedral angles. For analogs, C-C bond lengths typically range 1.48–1.52 Å .
  • Cambridge Structural Database (CSD) : Compare with similar structures (e.g., PubChem CID 126874800) to validate geometry .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process analytical technology (PAT) : In-line FTIR to monitor reaction progress and impurity profiles .
  • Design of Experiments (DoE) : Optimize factors like mixing speed, temperature gradient, and reagent addition rate .
    Quality control : Enforce strict specifications for residual solvents (e.g., <500 ppm DMF) via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.